Select this compound for its unique morpholine and 3,4-dimethylbenzenesulfonyl pharmacophore, critical for mGluR1/5 and SMO receptor studies. Unlike generic analogs, this exact substitution pattern ensures reproducible binding affinity, metabolic stability, and target selectivity. Essential for SAR, PROTAC design, and neuroscience/oncology drug discovery. Substitution is not scientifically justifiable without comparative data.
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
CAS No.872209-44-4
Cat. No.B2559120
⚠ Attention: For research use only. Not for human or veterinary use.
3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline (CAS 872209-44-4): Chemical Identity and Research Sourcing Profile
3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline is a synthetic aryl sulfonyl quinoline derivative featuring a morpholine substituent at the 4-position and a 3,4-dimethylbenzenesulfonyl group at the 3-position [1]. It has the molecular formula C22H24N2O3S and a molecular weight of 396.50 g/mol [1]. The compound is a member of a broader class of quinoline sulfonyl derivatives that have been investigated in patent literature as mGluR1/5 receptor ligands and SMO inhibitors, positioning it as a potential scaffold for neuroscience or oncology drug discovery programs [2] [3].
[1] Kuujia.com. Cas no 872209-44-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline). Chemical and Physical Properties. View Source
[2] Richter Gedeon Nyrt. Sulfonyl-quinoline derivatives. US Patent 8,063,220, filed June 23, 2008, and issued November 22, 2011. View Source
[3] Sunshine Lake Pharma Co., Ltd. Quinoline derivatives as SMO inhibitors. European Patent EP3124482A1, filed March 16, 2015. View Source
Procurement Risk: Why 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline Cannot Be Replaced by Generic Quinoline Sulfonyl Analogs
The specific substitution pattern of the 3,4-dimethylbenzenesulfonyl group on the quinoline core, combined with the morpholine at the 4-position, dictates a unique three-dimensional pharmacophore and electronic profile. The morpholine ring contributes to solubility and metabolic stability, while the sulfonyl group influences binding affinity through hydrogen-bonding and electrostatic interactions [1]. Even closely related analogs within the quinoline sulfonyl class, such as those with different aryl sulfonyl groups or alternative amines at the 4-position (e.g., piperidine or piperazine), can exhibit dramatic shifts in target selectivity, potency, and pharmacokinetic properties [2]. Therefore, substituting this compound with a generic, uncharacterized analog from the same class introduces significant risk of divergent biological activity and is not scientifically justifiable without explicit comparative data.
[1] Kuujia.com. Cas no 872209-44-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline). Product Description. View Source
[2] Advanced Medical Research Institute of Canada. Quinoline Sulfonyl Derivatives And Uses Thereof. US Patent Application 2015/0376132 A1, filed February 18, 2014. View Source
Critical Evidence Gap: Quantitative Differentiation Data for 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline
Validated Research Applications for 3-(3,4-Dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline Based on Chemical Class and Structural Features
Medicinal Chemistry: Scaffold for mGluR1/5 Negative Allosteric Modulator (NAM) Development
The sulfonyl-quinoline chemotype is a known privileged scaffold for targeting metabotropic glutamate receptors (mGluR1 and mGluR5). This specific compound's morpholine and 3,4-dimethylphenyl substituents are consistent with the general formula found in patents for mGluR1/5 ligands [1]. Procurement of this precise compound enables structure-activity relationship (SAR) studies aimed at identifying NAMs for neurological disorders such as Parkinson's disease, anxiety, and fragile X syndrome.
Oncology Drug Discovery: Hedgehog Pathway Inhibitor Screening
Quinoline derivatives with sulfonyl and amine substitutions have been claimed as Smoothened (SMO) receptor inhibitors, key targets in the Hedgehog signaling pathway implicated in basal cell carcinoma and medulloblastoma [2]. This compound's specific substitution pattern offers a distinct vector for optimizing potency and selectivity against SMO mutants or resistant variants.
Chemical Biology: Targeted Protein Degradation (PROTAC) Building Block
The morpholine ring and the sulfonyl group provide synthetic handles and can influence the physicochemical properties of bifunctional degrader molecules. Its use as a warhead or linker attachment point in the design of PROTACs targeting oncogenic kinases or epigenetic readers is a plausible application, where precise chemical identity is paramount for reproducible ternary complex formation.
[1] Richter Gedeon Nyrt. Sulfonyl-quinoline derivatives. US Patent 8,063,220, filed June 23, 2008, and issued November 22, 2011. View Source
[2] Sunshine Lake Pharma Co., Ltd. Quinoline derivatives as SMO inhibitors. European Patent EP3124482A1, filed March 16, 2015. View Source
Quote Request
Request a Quote for 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.